

# Spectral Data Analysis of Acetophenone-(phenyl-d5): A Technical Guide

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## Compound of Interest

Compound Name: Acetophenone-(phenyl-d5)

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This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for **Acetophenone-(phenyl-d5)**. This deuterated analog of acetophenone is a valuable tool in various research applications, including as an internal standard for quantitative analysis and in metabolic studies.<sup>[1]</sup> This document presents a detailed analysis of its spectral characteristics, experimental protocols for data acquisition, and a visualization of its mass spectral fragmentation pathway.

## Quantitative Spectral Data

The following tables summarize the key quantitative data obtained from <sup>1</sup>H NMR, <sup>13</sup>C NMR, and Mass Spectrometry for **Acetophenone-(phenyl-d5)**. For comparative purposes, typical spectral data for the non-deuterated Acetophenone are also included.

Table 1: <sup>1</sup>H NMR Spectral Data

Compound	Functional Group	Chemical Shift ( $\delta$ ) ppm	Multiplicity
Acetophenone-(phenyl-d5)	-COCH <sub>3</sub>	~2.5	Singlet
Phenyl-d <sub>5</sub>	Not Applicable (No Protons)	-	
Acetophenone	-COCH <sub>3</sub>	~2.6	Singlet
Phenyl-H (ortho)	~7.9	Multiplet	
Phenyl-H (meta, para)	~7.4-7.6	Multiplet	

Note: The chemical shift of the methyl protons in **Acetophenone-(phenyl-d5)** is expected to be very similar to that of non-deuterated acetophenone.

Table 2: <sup>13</sup>C NMR Spectral Data

Compound	Carbon Atom	Chemical Shift ( $\delta$ ) ppm
Acetophenone-(phenyl-d5)	C=O	~198
-COCH <sub>3</sub>	~26	
Phenyl-d <sub>5</sub> (C-ipso)	~137	
Phenyl-d <sub>5</sub> (C-ortho, C-meta, C-para)	~128-133 (broadened due to C-D coupling)	
Acetophenone	C=O	~198.1
-COCH <sub>3</sub>	~26.5	
Phenyl (C-ipso)	~137.1	
Phenyl (C-ortho)	~128.2	
Phenyl (C-meta)	~128.5	
Phenyl (C-para)	~133.0	

Note: In the  $^{13}\text{C}$  NMR spectrum of **Acetophenone-(phenyl-d5)**, the signals for the deuterated phenyl carbons will be broadened and may show splitting due to carbon-deuterium coupling.

Table 3: Mass Spectrometry Data

Compound	Molecular Formula	Molecular Weight (g/mol)	Key Fragment Ions (m/z)
Acetophenone-(phenyl-d5)	$\text{C}_8\text{H}_3\text{D}_5\text{O}$	125.18	125 ( $\text{M}^+$ ), 110, 82, 51
Acetophenone	$\text{C}_8\text{H}_8\text{O}$	120.15	120 ( $\text{M}^+$ ), 105, 77, 51

## Experimental Protocols

The following are general experimental protocols for acquiring NMR and MS data for **Acetophenone-(phenyl-d5)**. Specific parameters may need to be optimized based on the instrumentation used.

### NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **Acetophenone-(phenyl-d5)** in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ ) in a 5 mm NMR tube.
- Instrumentation: A standard NMR spectrometer with a proton frequency of 300 MHz or higher.
- $^1\text{H}$  NMR Acquisition Parameters:
  - Pulse Sequence: Standard single-pulse sequence.
  - Number of Scans: 16-32 scans.
  - Relaxation Delay: 1-2 seconds.
  - Spectral Width: 0-10 ppm.
  - Reference: Tetramethylsilane (TMS) at 0 ppm.

- $^{13}\text{C}$  NMR Acquisition Parameters:
  - Pulse Sequence: Proton-decoupled single-pulse sequence.
  - Number of Scans: 1024 or more, depending on the concentration and instrument sensitivity.
  - Relaxation Delay: 2-5 seconds.
  - Spectral Width: 0-220 ppm.
  - Reference: Solvent peak (e.g.,  $\text{CDCl}_3$  at 77.16 ppm).

## Mass Spectrometry

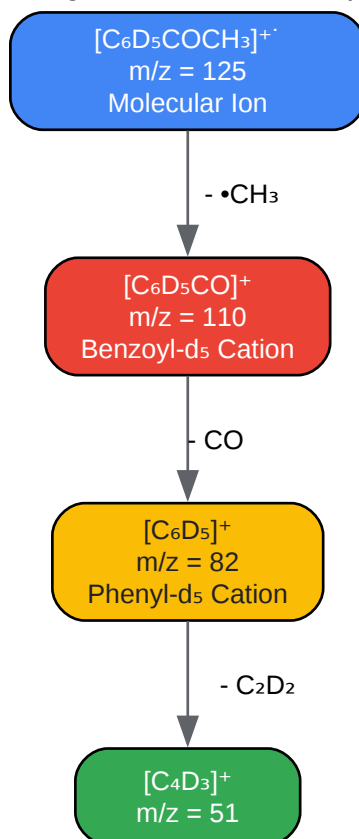
- Sample Preparation: Prepare a dilute solution of **Acetophenone-(phenyl-d5)** in a volatile organic solvent (e.g., methanol or acetonitrile).
- Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source, coupled to a gas chromatograph (GC) for sample introduction.
- GC-MS Acquisition Parameters:
  - Injection Mode: Split or splitless injection.
  - Injector Temperature: 250 °C.
  - GC Column: A non-polar capillary column (e.g., DB-5ms).
  - Oven Temperature Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at a rate of 10 °C/min.
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: Scan from  $m/z$  40 to 200.
  - Ion Source Temperature: 230 °C.
  - Quadrupole Temperature: 150 °C.

## Visualization of Key Processes

### Mass Spectrometry Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathway of **Acetophenone-(phenyl-d5)** under electron ionization.

Mass Spectrometry Fragmentation of Acetophenone-(phenyl-d5)



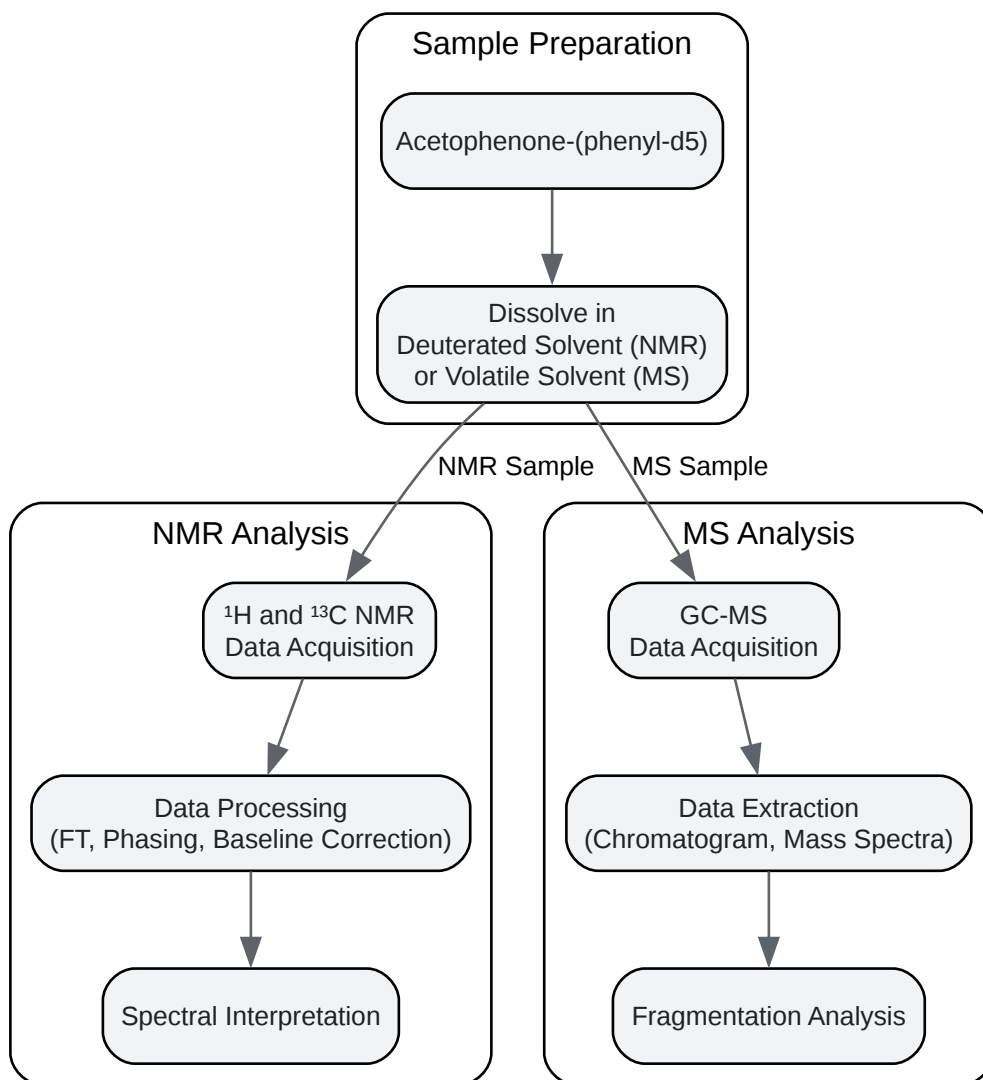
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Caption: Fragmentation pathway of **Acetophenone-(phenyl-d5)** in EI-MS.

### General Experimental Workflow

The diagram below outlines the general workflow for the spectral analysis of **Acetophenone-(phenyl-d5)**.

## Experimental Workflow for Spectral Analysis



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Caption: General workflow for NMR and MS analysis.

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## References

- 1. medchemexpress.com [medchemexpress.com]
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